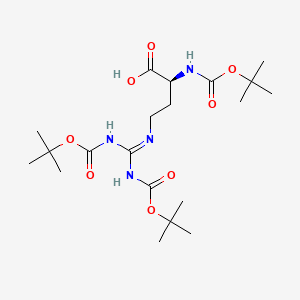

Boc-norArg(Boc)2-OH

説明

Boc-norArg(Boc)2-OH is an amino acid building block and derivative of arginine . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Molecular Structure Analysis

The molecular formula of this compound is C21H38N4O8 . The InChI code is 1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

科学的研究の応用

Fabrication, Modification, and Application of BOC-based Photocatalysts

Boron-containing compounds, specifically (BiO)2CO3 (BOC), have been explored for their photocatalytic properties, with applications in healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. This review details strategies to enhance the visible light-driven photocatalytic performance of BOC through various modification techniques. The applications of BOC-based materials in multifunctional domains are also discussed, providing guidelines for future research (Ni et al., 2016).

Oxo Boron Clusters and Their Open Frameworks

Research advances in crystalline oxo boron clusters and their open frameworks are summarized, highlighting the synthesis of different oxo boron clusters and their potential applications in catalysis, nonlinear optics, display, and lighting devices due to their interesting optical properties (Lin & Yang, 2011).

Biodegradable Organic Matter and Rapid-rate Biofilter Performance

This review examines biodegradable organic matter (BOM) in water treatment, focusing on the performance of rapid-rate biofiltration. It covers the occurrence of BOM, its effects, and the efficiency of biofilters in removing BOM from water, which is essential for ensuring environmental safety and human health (Terry & Summers, 2018).

Boron-containing Compounds in Medicinal Chemistry

Boron-containing compounds (BCCs) have emerged as significant players in medicinal chemistry, moving beyond their traditional use as antiseptics to function as antibiotics, chemotherapeutic agents, and integral parts of drug molecules to enhance binding to target receptors. This review explores the chemico-biological properties and medicinal potential of BCCs, suggesting a promising future for boron in drug design (Soriano-Ursúa et al., 2014).

Removal of Boron Species by Layered Double Hydroxides

This paper reviews the application of layered double hydroxides (LDHs) for the removal of boron species from water, a critical concern for environmental safety. It discusses the mechanisms of boron uptake by LDHs and highlights the potential for future research in improving boron removal technologies (Theiss et al., 2013).

作用機序

Target of Action

Boc-norArg(Boc)2-OH, also known as Tri-N-Boc-L-Norarginine, primarily targets enzymes involved in peptide synthesis. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes, including protein synthesis and cell signaling .

Mode of Action

The compound interacts with its targets by acting as a building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) groups protect the amino and guanidino groups of the arginine derivative, preventing unwanted side reactions during peptide chain elongation. This protection is crucial for the selective formation of peptide bonds .

Biochemical Pathways

This compound is involved in the biochemical pathways of protein synthesis. By incorporating into the growing peptide chain, it ensures the correct sequence and structure of the synthesized peptides. This process is essential for the production of functional proteins and peptides, which are vital for cellular functions and signaling .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical structure. The Boc groups enhance the compound’s stability and solubility, improving its bioavailability. Once the Boc groups are removed under physiological conditions, the active arginine derivative can participate in biological processes .

Result of Action

At the molecular level, this compound facilitates the synthesis of peptides with high specificity and efficiency. This leads to the production of functional proteins that are essential for various cellular activities, including enzyme catalysis, signal transduction, and structural support .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. The Boc groups provide stability under a range of conditions, but they are designed to be removed under specific conditions (e.g., acidic environments) to release the active arginine derivative .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is possible that threshold effects, as well as toxic or adverse effects at high doses, may be observed .

Transport and Distribution

It is possible that this compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

特性

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJBQYVLEIKLFN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858502 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869094-29-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)